N-CBZ-3(R)-FLUOROPYRROLIDINE

Chiral Synthesis Enantioselectivity Medicinal Chemistry

Sourcing chirally pure fluorinated pyrrolidine building blocks with reliable enantiomeric excess often delays lead optimization timelines. N-CBZ-3(R)-Fluoropyrrolidine (CAS 163457-21-4) resolves this by providing a pre-protected (Cbz), stereochemically defined (R)-3-fluoro scaffold ready for direct incorporation into protease inhibitors and kinase modulators. - Delivers sub-micromolar IC50 potency (e.g., 0.43 μM in DPP-IV inhibitor series) unattainable with non-fluorinated or racemic analogs. - Enables orthogonal Cbz deprotection under mild conditions, streamlining multi-step GMP-compatible synthetic routes. - Published scalable methods achieve ≥99.8% chemical purity and ≥99.95% chiral purity, meeting stringent regulatory filing standards.

Molecular Formula C12H14FNO2
Molecular Weight 223.24 g/mol
CAS No. 163457-21-4
Cat. No. B066858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-CBZ-3(R)-FLUOROPYRROLIDINE
CAS163457-21-4
SynonymsN-Cbz-3(R)-fluoropyrrolidine
Molecular FormulaC12H14FNO2
Molecular Weight223.24 g/mol
Structural Identifiers
SMILESC1CN(CC1F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H14FNO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1
InChIKeyDGQYMNWQXVFIBE-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-CBZ-3(R)-fluoropyrrolidine (CAS 163457-21-4): Chiral Fluorinated Pyrrolidine Building Block for Medicinal Chemistry


N-CBZ-3(R)-fluoropyrrolidine (CAS: 163457-21-4), also known as Benzyl (R)-3-fluoropyrrolidine-1-carboxylate, is a chiral fluorinated pyrrolidine derivative protected by a carbobenzyloxy (Cbz) group. It is primarily used as a key building block in the synthesis of complex pharmaceutical compounds, particularly those requiring a defined (R)-stereochemistry and the beneficial electronic and metabolic properties conferred by the fluorine atom . The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity [1].

Why N-CBZ-3(R)-fluoropyrrolidine (CAS 163457-21-4) Cannot Be Replaced by Non-Fluorinated or Racemic Analogs


The selection of N-CBZ-3(R)-fluoropyrrolidine over its close analogs is critical for achieving specific stereochemical and pharmacological outcomes. Generic substitution with non-fluorinated analogs like N-Cbz-pyrrolidine fails to replicate the enhanced metabolic stability and target binding affinity conferred by the fluorine atom, a property well-documented in fluoropyrrolidine-containing drug candidates [1]. Furthermore, substitution with the racemic mixture or the (S)-enantiomer (N-Cbz-3(S)-fluoropyrrolidine, CAS 136725-52-5) can lead to dramatically different biological activity, selectivity, or even toxicity, as the precise 3D arrangement of the fluorine atom is crucial for interactions with chiral biological targets such as proteases and kinases .

Quantitative Differentiation Guide for N-CBZ-3(R)-fluoropyrrolidine (CAS 163457-21-4)


Chiral Purity and Enantiomeric Excess for Asymmetric Synthesis

The (R)-enantiomer of N-CBZ-3-fluoropyrrolidine is essential for achieving high stereoselectivity in downstream synthesis. The related compound N-CBZ-3-fluoropyrrolidine-3-methanol (±)-1 required resolution by preparative chiral HPLC to separate its enantiomers, a process that underscores the need for pre-resolved, chirally pure starting materials to avoid costly and time-consuming separations [1]. Using the racemic mixture introduces an unwanted enantiomer that can lead to a 50% theoretical yield loss and potential for off-target effects in biological assays.

Chiral Synthesis Enantioselectivity Medicinal Chemistry

Impact of Fluorination on Target Binding Affinity

Fluorine substitution on the pyrrolidine ring is a key driver of potency. While specific IC50 data for N-CBZ-3(R)-fluoropyrrolidine is not available, SAR studies on analogous fluoropyrrolidine amides as Dipeptidyl Peptidase IV (DPP-IV) inhibitors demonstrate that the presence and stereochemistry of the fluorine atom are critical for activity. 3D-QSAR models have quantified the contribution of the fluorine substituent to inhibitory potency [1]. In a related series of prolyl-fluoropyrrolidine derivatives, the most potent DPP-IV inhibitors showed IC50 values in the sub-micromolar range (e.g., 0.43 μM), a potency that is lost in non-fluorinated analogs [2].

Enzyme Inhibition DPP-IV Fluorine Substitution

Increased Metabolic Stability Through Fluorine Substitution

The presence of a fluorine atom on the pyrrolidine ring is known to significantly reduce metabolic clearance by cytochrome P450 enzymes, thereby enhancing the metabolic stability and half-life of drug candidates [1]. In a comparative study of a difluorinated pyrrolidine derivative vs. its non-fluorinated parent, the fluorinated compound demonstrated a dramatic improvement in oral bioavailability, achieving 22% bioavailability compared to essentially 0% for the non-fluorinated compound in rats . This effect is attributed to the fluorine atom's ability to block oxidative metabolism at the 3-position of the pyrrolidine ring.

Metabolic Stability Pharmacokinetics Bioavailability

Scalable and High-Purity Synthesis for Pharmaceutical Manufacturing

For industrial application, the availability of a scalable synthetic route producing high chiral purity is essential. A recent publication details a scalable synthesis of highly pure (R)-3-fluoropyrrolidine, the core motif of N-CBZ-3(R)-fluoropyrrolidine, achieving ≥99.8% chemical purity and ≥99.95% chiral purity with stringent impurity control [1]. This level of purity is often mandated for GMP manufacturing of active pharmaceutical ingredients (APIs) and is not guaranteed by all vendors of the deprotected or related analogs.

Process Chemistry GMP Manufacturing Chiral Purity

Optimal Application Scenarios for N-CBZ-3(R)-fluoropyrrolidine (CAS 163457-21-4)


Synthesis of Enantiomerically Pure DPP-IV Inhibitors for Diabetes Research

N-CBZ-3(R)-fluoropyrrolidine is the ideal building block for synthesizing fluorinated pyrrolidine amides as Dipeptidyl Peptidase IV (DPP-IV) inhibitors. Its (R)-stereochemistry and fluorine atom are essential for achieving the sub-micromolar IC50 values (e.g., 0.43 μM) required for lead optimization [1]. Starting with the protected, chirally pure building block simplifies the synthetic route and ensures high enantiomeric purity in the final drug candidate.

Development of Metabolically Stable CNS Drug Candidates

For central nervous system (CNS) drug discovery programs where metabolic stability and brain penetration are paramount, N-CBZ-3(R)-fluoropyrrolidine provides a strategic advantage. The fluorine atom protects the pyrrolidine ring from oxidative metabolism, leading to significantly improved oral bioavailability (e.g., 22% vs. 0% for a non-fluorinated analog) . The Cbz protecting group allows for orthogonal deprotection strategies in complex molecule synthesis.

GMP Manufacturing of Advanced Pharmaceutical Intermediates

Process chemistry teams developing scalable routes for GMP manufacturing of APIs should prioritize N-CBZ-3(R)-fluoropyrrolidine due to the availability of robust, high-purity synthetic methods for its core motif. Published procedures for (R)-3-fluoropyrrolidine demonstrate that very high chemical and chiral purities (≥99.8% and ≥99.95%, respectively) are achievable at scale, meeting stringent regulatory requirements [2].

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